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Compound of Interest

Compound Name: Perfluorooct-1-ene

Cat. No.: B1351128

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum
chemical calculations to elucidate the molecular properties and reactivity of Perfluorooct-1-
ene (PF-1-0), a member of the per- and polyfluoroalkyl substances (PFAS) family. Given the
increasing focus on the environmental and biological impact of PFAS, computational chemistry
offers a powerful lens through which to understand their behavior at a molecular level. This
document summarizes key computed data, outlines detailed computational methodologies, and
visualizes the workflow for such theoretical studies.

Data Presentation: Computed Molecular Properties

The following tables summarize key quantitative data for Perfluorooct-1-ene obtained from
computational chemistry studies and databases. These values provide insights into the
molecule's stability, reactivity, and physical properties.

Table 1: General and Computed Physical Properties of Perfluorooct-1-ene
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Property Value Source

Molecular Formula C8F16 PubChem

Molecular Weight 400.06 g/mol PubChem
1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-

IUPAC Name PubChem
hexadecafluorooct-1-ene

CAS Number 355-55-5 PubChem
C(=C(F)F)C(C(C(C(C(C(F

Canonical SMILES (ECERCEC(CCCr) PubChem
(ARFE)R)(F)F)(F)F)(F)F)(F)F

XLogP3 6.4 PubChem

Hydrogen Bond Donor Count 0 PubChem

Hydrogen Bond Acceptor
16 PubChem

Count

Rotatable Bond Count 5 PubChem

Table 2: Computed Thermochemical and Electronic Properties of Perfluorooct-1-ene
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Parameter

Value

Method Notes

Heat of Formation

(gas phase)

Data not available in

searched literature

Further calculations
- are required to

determine this value.

HOMO Energy

Data not available in

searched literature

The Highest Occupied
Molecular Orbital

- energy is crucial for
predicting reactivity

towards electrophiles.

LUMO Energy

Data not available in

searched literature

The Lowest
Unoccupied Molecular
Orbital energy is
important for
predicting reactivity

towards nucleophiles.

HOMO-LUMO Gap

Data not available in

searched literature

A large gap suggests
- high stability and low

reactivity.

Dipole Moment

Data not available in

searched literature

Provides insight into
- the molecule's

polarity.

Table 3: Calculated Reaction Energetics Involving Perfluorooct-1-ene

Calculated Value Computational

Reaction Parameter
(kcal/mol) Method
Thermal ) )
. Barrier height for
decomposition of .
~ formation of 63.5 BMK/6-31++G(2df,p)
Perfluorooctanesulfoni
) Perfluorooct-1-ene
c acid (PFOS)
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Experimental Protocols: Computational
Methodologies

The following section details the typical computational protocols employed for quantum
chemical calculations of fluoroalkenes like Perfluorooct-1-ene. These methodologies are
based on established practices in computational chemistry for studying organofluorine
compounds.

Geometry Optimization

The first step in any quantum chemical study is to determine the lowest energy structure of the
molecule.

Software: Gaussian, ORCA, or other quantum chemistry packages.

» Method: Density Functional Theory (DFT) is a common and effective method. Functionals
such as B3LYP or M06-2X are often used.

o Basis Set: A Pople-style basis set like 6-31G(d) or a Dunning-style correlation-consistent
basis set such as cc-pVDZ is typically employed. For higher accuracy, larger basis sets with
diffuse and polarization functions (e.g., 6-311+G(d,p) or aug-cc-pVTZ) are recommended.

e Procedure:
o An initial guess for the molecular structure is generated.
o The geometry is optimized to find a stationary point on the potential energy surface.

o Convergence criteria for the forces and displacement are checked to ensure a true
minimum has been found.

Vibrational Frequency Analysis

Frequency calculations are performed to confirm that the optimized geometry corresponds to a
true energy minimum and to obtain the vibrational spectrum.

e Method: The same level of theory (functional and basis set) as the geometry optimization
should be used for consistency.
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e Procedure:

o The Hessian matrix (second derivatives of the energy with respect to nuclear coordinates)
is calculated at the optimized geometry.

o Diagonalization of the Hessian matrix yields the vibrational frequencies.
o The absence of imaginary frequencies confirms that the structure is a true minimum.

o The calculated infrared (IR) and Raman spectra can be compared with experimental data

if available.

Electronic Structure Analysis

To understand the reactivity and electronic properties of Perfluorooct-1-ene, various electronic

structure analyses are performed.
o Properties Calculated:

o HOMO and LUMO energies: These frontier molecular orbitals are key to understanding

chemical reactivity.

o Molecular Electrostatic Potential (MEP): Visualizes the charge distribution and helps

identify sites for electrophilic and nucleophilic attack.

o Natural Bond Orbital (NBO) analysis: Provides insights into bonding, charge distribution,
and intramolecular interactions.

o Dipole moment: Quantifies the overall polarity of the molecule.

» Method: Typically performed at the same level of theory as the geometry optimization.

Thermochemical Calculations

Quantum chemical calculations can provide accurate thermochemical data.
e Properties Calculated:

o Enthalpy of formation
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o Gibbs free energy of formation

o Heat capacity

e Procedure: These properties are usually obtained from the frequency calculation output,
which includes zero-point vibrational energy (ZPVE) and thermal corrections.

Reaction Pathway and Energetics Analysis

To study the reactivity of Perfluorooct-1-ene, the potential energy surfaces of its reactions can
be explored.

e Procedure:

o Transition State (TS) Search: For a given reaction, the structure of the transition state is
located using algorithms like the Berny algorithm or synchronous transit-guided quasi-
Newton (STQN) methods.

o Frequency Calculation on TS: A frequency calculation on the TS geometry should yield
exactly one imaginary frequency corresponding to the reaction coordinate.

o Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm
that the located transition state connects the desired reactants and products.

o Activation Energy Calculation: The energy difference between the transition state and the
reactants gives the activation energy barrier for the reaction.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key workflows and
relationships in the computational study of Perfluorooct-1-ene.
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e To cite this document: BenchChem. [Quantum Chemical Calculations for Perfluorooct-1-ene:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1351128#quantum-chemical-calculations-for-
perfluorooct-1-ene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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